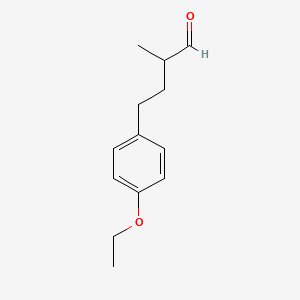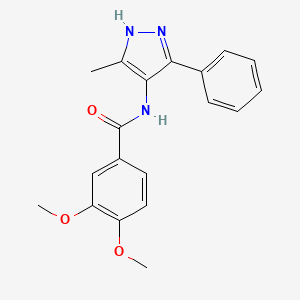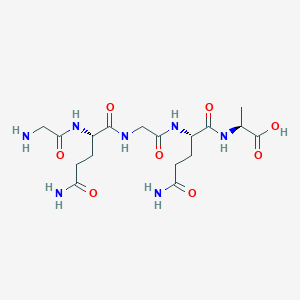![molecular formula C24H27NO3 B12578787 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine CAS No. 184241-29-0](/img/structure/B12578787.png)
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and phenyl groups attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 3-chloropropan-1-amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and related compounds.
Applications De Recherche Scientifique
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
184241-29-0 |
|---|---|
Formule moléculaire |
C24H27NO3 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-amine |
InChI |
InChI=1S/C24H27NO3/c1-26-22-13-9-20(10-14-22)24(28-18-6-17-25,19-7-4-3-5-8-19)21-11-15-23(27-2)16-12-21/h3-5,7-16H,6,17-18,25H2,1-2H3 |
Clé InChI |
CIDZVPRZCJWLGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)

![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)

![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)

![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
